Cas no 1391014-96-2 (3-(4-bromo-3-methoxyphenyl)pyrrolidine)

3-(4-bromo-3-methoxyphenyl)pyrrolidine 化学的及び物理的性質
名前と識別子
-
- 3-(4-bromo-3-methoxyphenyl)pyrrolidine
- 1391014-96-2
- EN300-1911494
-
- インチ: 1S/C11H14BrNO/c1-14-11-6-8(2-3-10(11)12)9-4-5-13-7-9/h2-3,6,9,13H,4-5,7H2,1H3
- InChIKey: GYJFUCPONLUADK-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1OC)C1CNCC1
計算された属性
- せいみつぶんしりょう: 255.02588g/mol
- どういたいしつりょう: 255.02588g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 21.3Ų
3-(4-bromo-3-methoxyphenyl)pyrrolidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1911494-0.05g |
3-(4-bromo-3-methoxyphenyl)pyrrolidine |
1391014-96-2 | 0.05g |
$1188.0 | 2023-09-17 | ||
Enamine | EN300-1911494-2.5g |
3-(4-bromo-3-methoxyphenyl)pyrrolidine |
1391014-96-2 | 2.5g |
$2771.0 | 2023-09-17 | ||
Enamine | EN300-1911494-0.25g |
3-(4-bromo-3-methoxyphenyl)pyrrolidine |
1391014-96-2 | 0.25g |
$1300.0 | 2023-09-17 | ||
Enamine | EN300-1911494-5.0g |
3-(4-bromo-3-methoxyphenyl)pyrrolidine |
1391014-96-2 | 5g |
$3065.0 | 2023-05-31 | ||
Enamine | EN300-1911494-10g |
3-(4-bromo-3-methoxyphenyl)pyrrolidine |
1391014-96-2 | 10g |
$6082.0 | 2023-09-17 | ||
Enamine | EN300-1911494-0.5g |
3-(4-bromo-3-methoxyphenyl)pyrrolidine |
1391014-96-2 | 0.5g |
$1357.0 | 2023-09-17 | ||
Enamine | EN300-1911494-10.0g |
3-(4-bromo-3-methoxyphenyl)pyrrolidine |
1391014-96-2 | 10g |
$4545.0 | 2023-05-31 | ||
Enamine | EN300-1911494-1g |
3-(4-bromo-3-methoxyphenyl)pyrrolidine |
1391014-96-2 | 1g |
$1414.0 | 2023-09-17 | ||
Enamine | EN300-1911494-1.0g |
3-(4-bromo-3-methoxyphenyl)pyrrolidine |
1391014-96-2 | 1g |
$1057.0 | 2023-05-31 | ||
Enamine | EN300-1911494-0.1g |
3-(4-bromo-3-methoxyphenyl)pyrrolidine |
1391014-96-2 | 0.1g |
$1244.0 | 2023-09-17 |
3-(4-bromo-3-methoxyphenyl)pyrrolidine 関連文献
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
3-(4-bromo-3-methoxyphenyl)pyrrolidineに関する追加情報
Professional Introduction to Compound with CAS No. 1391014-96-2 and Product Name: 3-(4-bromo-3-methoxyphenyl)pyrrolidine
The compound identified by the CAS number 1391014-96-2 and the product name 3-(4-bromo-3-methoxyphenyl)pyrrolidine represents a significant molecule in the realm of pharmaceutical chemistry and drug discovery. This compound belongs to the class of pyrrolidine derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a 4-bromo-3-methoxyphenyl substituent, contribute to its unique chemical properties and make it a valuable scaffold for further medicinal chemistry exploration.
Recent advancements in the field of medicinal chemistry have highlighted the importance of pyrrolidine derivatives in the development of novel therapeutic agents. Pyrrolidine moieties are frequently incorporated into drug molecules due to their ability to modulate various biological targets, including enzymes and receptors. The 3-(4-bromo-3-methoxyphenyl)pyrrolidine structure exemplifies this trend, offering a versatile platform for designing compounds with enhanced pharmacological profiles.
In particular, the bromo and methoxy functional groups attached to the aromatic ring introduce specific electronic and steric properties that can influence the compound's interactions with biological targets. These groups are strategically positioned to allow for further derivatization, enabling chemists to fine-tune the molecule's activity and selectivity. Such modifications are crucial for optimizing drug candidates for clinical use, ensuring that they exhibit desirable efficacy while minimizing off-target effects.
Current research in this area has demonstrated that compounds featuring pyrrolidine cores exhibit a wide range of biological activities. For instance, studies have shown that certain pyrrolidine derivatives can inhibit enzymes involved in inflammatory pathways, making them promising candidates for treating conditions such as arthritis and inflammatory bowel disease. Additionally, these molecules have been explored for their potential in oncology, with some derivatives displaying inhibitory effects on kinases and other cancer-related targets.
The 4-bromo-3-methoxyphenyl substituent in 3-(4-bromo-3-methoxyphenyl)pyrrolidine is particularly noteworthy, as it provides a handle for further chemical manipulation through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse aryl or heteroaryl groups, expanding the compound's pharmacological potential. Moreover, the bromine atom can serve as a leaving group in nucleophilic substitution reactions, enabling additional structural diversification.
Recent publications have begun to explore the synthetic pathways leading to 3-(4-bromo-3-methoxyphenyl)pyrrolidine, emphasizing its accessibility through multi-step synthetic routes that leverage readily available starting materials. One such approach involves the condensation of appropriately substituted pyrroles with aromatic aldehydes followed by functional group transformations to introduce the bromo and methoxy groups. These synthetic strategies highlight the compound's feasibility as a building block for larger drug-like molecules.
The pharmacokinetic properties of 3-(4-bromo-3-methoxyphenyl)pyrrolidine are also of interest, as they play a critical role in determining a drug's overall efficacy and safety profile. Preliminary studies suggest that this compound exhibits reasonable solubility and stability under physiological conditions, which are essential characteristics for an oral therapeutic agent. Furthermore, its metabolic fate has been investigated using computational modeling techniques, providing insights into potential degradation pathways and their implications for drug design.
In conclusion, 3-(4-bromo-3-methoxyphenyl)pyrrolidine (CAS No. 1391014-96-2) represents a promising scaffold for pharmaceutical development. Its unique structural features and synthetic accessibility make it an attractive candidate for further exploration in drug discovery efforts. As research continues to uncover new biological activities associated with pyrrolidine derivatives, compounds like this one are likely to play an increasingly important role in the development of next-generation therapeutics.
1391014-96-2 (3-(4-bromo-3-methoxyphenyl)pyrrolidine) 関連製品
- 2171209-42-8(1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclobutane-1-carboxylic acid)
- 1291489-25-2(3-Amino-1-(4-ethoxy-phenyl)-4-p-tolyl-azetidin-2-one)
- 1152534-49-0(1-(2H-1,3-Benzodioxol-5-yl)-1H-pyrazole-3-carboxylic acid)
- 2034430-64-1(N-(4-(3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)phenyl)-3-methylbenzenesulfonamide)
- 2172141-13-6(1,8-dioxa-5-azaspiro5.5undecane)
- 119678-66-9((1R)-1-(1-benzofuran-2-yl)ethan-1-ol)
- 90649-77-7(4-chloro-2,5-dimethylbenzoic acid)
- 2229453-01-2(1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexylmethanamine)
- 2228438-70-6(1-2-(3,4,5-trifluorophenyl)ethylcyclopropan-1-ol)
- 1804516-29-7(Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate)



